molecular formula C24H27NO3 B11394530 N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11394530
M. Wt: 377.5 g/mol
InChI Key: HSRGITUDQMOROU-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound characterized by the presence of furan, phenoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the furan-2-ylmethyl intermediate, followed by the introduction of the phenoxy and phenyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan and phenoxy groups are believed to play a crucial role in binding to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)ethanamine: A simpler analog with similar structural features but different functional groups.

    N-(Furan-2-ylmethyl)-2-hydroxybenzohydrazide: Another related compound with potential biological activity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(4-METHYLPHENOXY)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is unique due to its combination of furan, phenoxy, and phenyl groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C24H27NO3/c1-18(2)21-10-8-20(9-11-21)15-25(16-23-5-4-14-27-23)24(26)17-28-22-12-6-19(3)7-13-22/h4-14,18H,15-17H2,1-3H3

InChI Key

HSRGITUDQMOROU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3

Origin of Product

United States

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